molecular formula C15H18N2O4S B4657048 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide

5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide

Cat. No. B4657048
M. Wt: 322.4 g/mol
InChI Key: NEBYLKJNHFXVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide works by inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a critical role in the immune response, and their activation is necessary for the production of antibodies. However, excessive B cell activation can lead to the development of autoimmune diseases and cancers. By inhibiting BTK activity, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide can suppress B cell activation and reduce the production of antibodies.
Biochemical and Physiological Effects
5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been shown to reduce the levels of autoantibodies in the blood, which are a hallmark of autoimmune diseases. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide is its specificity for BTK. Unlike other BTK inhibitors, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide does not affect other kinases, which reduces the risk of off-target effects. However, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide also has a short half-life, which can limit its efficacy in some applications.

Future Directions

There are several future directions for the research and development of 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has shown promising results in preclinical studies and could be a valuable addition to the current treatment options for these diseases.
Another potential application is in the treatment of cancers such as lymphoma, leukemia, and multiple myeloma. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has shown efficacy in preclinical studies and could be developed into a new class of cancer therapies.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide is a promising small molecule inhibitor that targets the BTK pathway. It has shown potential as a therapeutic agent for the treatment of autoimmune diseases and cancers. Further research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo use.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. Several preclinical studies have demonstrated its efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. 5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methylbenzamide has also shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma.

properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-6-7-13(22(19,20)17(2)3)9-14(11)15(18)16-10-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYLKJNHFXVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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